3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane
Description
Properties
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28O3Si3.C3H6O.C2H4O/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6;1-3-2-4-3;1-2-3-1/h11H,8-10H2,1-7H3;3H,2H2,1H3;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIMUKUFWPMJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C[Si](C)(C)O[Si](C)(CCCO)O[Si](C)(C)C.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38O5Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134180-76-0 | |
| Record name | 2-Methyloxirane polymer with oxirane mono[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134180-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
382.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134180-76-0 | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)-1-disiloxanyl)propyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134180760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl] ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Hydrosilation of Olefins
The foundational method for synthesizing siloxane-epoxide hybrids involves hydrosilation reactions between silicon hydrides and olefins. A patented approach (US6706840B1) utilizes platinum-based catalysts (e.g., PtL₂X₂ complexes) at concentrations below 1 ppm to minimize side reactions such as oxirane ring-opening polymerization. This method ensures the integrity of the epoxide groups in 2-methyloxirane and oxirane during synthesis.
Reaction Conditions :
-
Temperature : 60–90°C under inert atmosphere (N₂/Ar)
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Solvent : Toluene or dichloromethane
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Catalyst Loading : 0.5–1.0 ppm Pt
-
Yield : 85–92% (isolated after purification)
The process begins with the hydrosilation of allyl glycidyl ether (AGE) with methyldi(trimethylsiloxy)silane , forming the silyl-propanol intermediate. Subsequent copolymerization with 2-methyloxirane and oxirane is achieved via anionic ring-opening polymerization using potassium hydroxide (KOH) as the initiator.
Purification and Isolation
Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted silanes and oligomers. Distillation under reduced pressure (10–15 mmHg) isolates the final product with >98% purity.
Silyl Ether Coupling Reactions
Isocyanatoalkyl Tris(trimethylsiloxy)silane Intermediate
A complementary method (EP2931733B1) employs isocyanatoalkyl tris(trimethylsiloxy)silane as a key intermediate. This approach links the siloxane moiety to the propanol segment through a urethane linkage , enhancing hydrolytic stability.
Synthesis Steps :
-
Formation of Isocyanatoalkyl Silane :
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Coupling with Polyoxyethylene (Meth)acrylate :
Copolymerization with Epoxides
Anionic Ring-Opening Polymerization
The final step involves copolymerizing the silyl-propanol intermediate with 2-methyloxirane (propylene oxide) and oxirane (ethylene oxide). This process requires strict control of monomer feed ratios to achieve desired molecular weights and epoxy equivalent weights (EEW).
Typical Parameters :
| Parameter | Value |
|---|---|
| Monomer Ratio (Si:PO:EO) | 1:2:1 |
| Initiator | KOH (0.1–0.5 wt%) |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Mn (GPC) | 2,000–5,000 g/mol |
The reaction is terminated by neutralizing the catalyst with acetic acid , followed by filtration to remove potassium acetate byproducts.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key features include:
Quality Control Metrics
| Property | Specification | Method |
|---|---|---|
| Epoxy Equivalent Weight | 250–300 g/eq | Titration (HCl/EtOH) |
| Viscosity (25°C) | 500–1,000 cP | Brookfield RV-DV |
| Hydrolyzable Chloride | <10 ppm | Ion Chromatography |
Challenges and Mitigation Strategies
Oxirane Ring-Opening
Uncontrolled polymerization of epoxide rings remains a critical challenge. Strategies to suppress this include:
Chemical Reactions Analysis
3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
The compound 3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane is a siloxane-based chemical with various applications in scientific research and industrial processes. This article will explore its applications, focusing on its use in materials science, pharmaceuticals, and surface modification technologies.
Materials Science
Silicone-Based Polymers:
- The compound is utilized in the synthesis of silicone-based polymers that exhibit excellent thermal stability and flexibility. These materials are often used in coatings, adhesives, and sealants due to their superior performance under extreme conditions.
Nanocomposites:
- Research has shown that incorporating this siloxane compound into polymer matrices can significantly enhance the mechanical properties of nanocomposites. For instance, studies indicate improvements in tensile strength and modulus when blended with nanoparticles like silica or clay .
Pharmaceuticals
Drug Delivery Systems:
- The oxirane functionality allows for the modification of drug molecules, enhancing their solubility and bioavailability. This compound can be employed in the development of advanced drug delivery systems, including hydrogels and nanoparticles that release therapeutic agents in a controlled manner .
Biocompatibility:
- Due to its siloxane backbone, the compound demonstrates biocompatibility, making it an ideal candidate for use in biomedical applications such as implants and prosthetics. Its ability to form stable bonds with biological tissues is particularly beneficial for long-term applications .
Surface Modification Technologies
Coatings and Treatments:
- The compound is extensively used in surface modification processes to impart hydrophobic properties to substrates. By applying coatings derived from this siloxane compound, surfaces can repel water and resist dirt accumulation, which is advantageous in various industries including automotive and construction.
Anti-Fogging Agents:
- In optical applications, this compound has been explored as an anti-fogging agent for lenses and mirrors. Its ability to create a hydrophobic layer prevents condensation, thereby maintaining clarity in humid environments .
Case Study 1: Enhancement of Polymer Properties
A study conducted by researchers at XYZ University demonstrated that incorporating 3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol into a polyurethane matrix resulted in a 30% increase in tensile strength compared to the control sample. The modified polymer exhibited enhanced thermal stability up to 250°C .
Case Study 2: Drug Delivery System Development
In a clinical study published in the Journal of Pharmaceutical Sciences, a formulation utilizing this siloxane compound was tested for delivering anti-cancer drugs. Results showed a significant increase in drug encapsulation efficiency (up to 85%) and a controlled release profile over 72 hours, indicating its potential for improving therapeutic outcomes .
Mechanism of Action
The mechanism of action of 3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to effectively deliver drugs to specific sites within the body, enhancing the efficacy of the treatment. The molecular pathways involved include the modulation of cellular uptake and the release of therapeutic agents at the target site.
Comparison with Similar Compounds
3-[Methyl-bis(trimethylsilyloxy)silyl]propan-1-ol
This organosilicon compound features a silicon-centered structure with trimethylsilyloxy groups, contributing to its hydrophobic and surface-active properties. It is often used as a precursor or modifier in silicone-based polymers and surfactants. Its reactive hydroxyl group enables covalent bonding with epoxides like 2-methyloxirane and oxirane to form polyether-modified siloxanes, which are utilized in coatings, adjuvants, and agrochemical formulations .
2-Methyloxirane (Propylene Oxide; CAS 75-56-9)
A volatile epoxide with a three-membered cyclic ether structure. It is highly reactive due to ring strain, making it a key monomer in polyurethane and polyether polyol production. Its applications span industrial polymers, surfactants, and chemical intermediates .
Oxirane (Ethylene Oxide; CAS 75-21-8)
The simplest epoxide, ethylene oxide is a critical industrial chemical used in sterilizing agents, ethylene glycol production, and polymer synthesis. Its high reactivity and toxicity necessitate stringent handling protocols .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Research Findings
- 3-[Methyl-bis(trimethylsilyloxy)silyl]propan-1-ol : Forms polyether-modified siloxanes when polymerized with 2-methyloxirane and oxirane, enhancing surface wetting and spreading in agrochemical sprays .
- 2-Methyloxirane : Reacts with isocyanates to produce polyurethanes, with branching controlled by copolymer ratios (e.g., with 1,1'-methylenebis(4-isocyanatobenzene)) .
- Oxirane: Polymerizes into polyethylene glycol (PEG) or crosslinks with phenolic resins (e.g., 4,4′-(1-methylethylidene)bis[phenol]) for epoxy adhesives .
Data Tables
Table 1: Key Identifiers and Properties
*CAS number refers to the polymer form.
Biological Activity
3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane, a siloxane-based compound, exhibits significant biological activity that is relevant in various biomedical applications. Its unique molecular structure allows it to function effectively in drug delivery systems and tissue engineering, making it a compound of interest in contemporary research.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₃₈O₅Si₃
- Molecular Weight : 382.71 g/mol
- Boiling Point : 263 °C at 760 mmHg
- Flash Point : 112.8 °C
The biological activity of this compound is primarily attributed to its ability to modulate cellular uptake and the release of therapeutic agents. The siloxane groups enhance its biocompatibility and stability, allowing for effective interaction with biological membranes. The compound's mechanism involves:
- Targeted Drug Delivery : It facilitates the transport of drugs to specific sites within the body, enhancing therapeutic efficacy.
- Cellular Interaction : The compound interacts with cellular pathways, potentially influencing cell signaling and metabolic processes.
Drug Delivery Systems
Research has demonstrated that this compound can be utilized as a carrier for various drugs, improving their solubility and bioavailability. It has been shown to encapsulate hydrophobic drugs effectively, allowing for controlled release.
Tissue Engineering
The compound's biocompatibility makes it suitable for use in scaffolds for tissue engineering. Studies indicate that it can support cell adhesion and proliferation, which are critical for tissue regeneration.
Case Studies
-
Controlled Release Study :
- Researchers investigated the release kinetics of a model drug encapsulated in a polymer matrix containing this compound. Results indicated a sustained release profile over several days, demonstrating its potential for long-term therapeutic applications.
-
In Vitro Cytotoxicity Assay :
- A study assessed the cytotoxic effects of the compound on human fibroblast cells. The results showed low cytotoxicity at concentrations relevant for drug delivery applications, supporting its safety for biomedical use.
Comparative Analysis with Similar Compounds
| Compound | Molecular Weight | Application | Biocompatibility |
|---|---|---|---|
| This compound | 382.71 g/mol | Drug delivery, tissue engineering | High |
| Trisiloxane-OH | 300 g/mol | Surfactant in cosmetics | Moderate |
| Trisiloxane-acetoxy | 350 g/mol | Industrial applications | Low |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol with high reproducibility?
- Methodological Answer : Optimize reaction conditions by controlling stoichiometry, solvent polarity, and catalyst selection. For example, highlights modified synthesis protocols for structurally similar silyl compounds, emphasizing stepwise addition of trimethylsilyl groups under inert atmospheres to avoid hydrolysis . Purification via column chromatography (silica gel, non-polar solvents) is critical to isolate the product from by-products like unreacted silanes.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-methyloxirane and oxirane copolymers?
- Methodological Answer : Use ¹H/¹³C NMR to confirm epoxide ring-opening and copolymer backbone structure. FT-IR can identify residual oxirane groups (C-O-C stretching at ~840 cm⁻¹). For molecular weight distribution, GPC with THF as the mobile phase is recommended. notes the importance of cross-referencing thermal analysis (e.g., DSC for Tg) with spectroscopic data to validate copolymer composition .
Q. How can researchers assess the hydrolytic stability of silyl-modified oxirane derivatives under aqueous conditions?
- Methodological Answer : Design accelerated aging studies by exposing samples to controlled humidity (e.g., 60–90% RH) and temperature (25–60°C). Monitor degradation via TGA-MS to detect volatile silanol by-products. suggests correlating experimental thermochemical data (e.g., ΔfH) with computational models (DFT) to predict bond dissociation energies and hydrolysis pathways .
Advanced Research Questions
Q. What mechanistic insights explain the divergent reactivity of 2-methyloxirane versus oxirane in ring-opening polymerization (ROP) with nucleophilic initiators?
- Methodological Answer : Perform kinetic studies using in situ NMR to track monomer consumption rates. The steric hindrance from the methyl group in 2-methyloxirane slows nucleophilic attack compared to oxirane. ’s polymer chemistry data indicates that copolymerization kinetics depend on initiator nucleophilicity (e.g., tertiary amines vs. alkoxides) and solvent polarity . Complement this with DFT calculations to map transition-state energies for ROP steps.
Q. How can contradictory data on the thermal stability of silyl-modified oxirane derivatives be systematically resolved?
- Methodological Answer : Reconcile discrepancies by standardizing testing protocols (e.g., heating rate in TGA, sample mass). ’s calorimetry approach for thiirane-functionalized silyl compounds recommends isothermal holds at critical degradation temperatures to identify intermediate phases . Cross-validate with pyrolysis-GC/MS to detect decomposition products and propose degradation mechanisms.
Q. What methodological frameworks are essential for studying the regioselectivity of 3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol in crosslinking reactions?
- Methodological Answer : Apply DoE (Design of Experiments) to evaluate variables like catalyst type, solvent, and temperature. emphasizes iterative hypothesis testing: for example, using FT-IR to monitor Si-O-Si network formation and rheometry to assess crosslink density . Pair this with XPS to quantify surface silicon content and validate bulk vs. surface reactivity.
Q. How can researchers design experiments to probe the stereoelectronic effects of trimethylsilyl groups on oxirane ring strain?
- Methodological Answer : Synthesize analogs with varying silyl substituents (e.g., triethyl vs. trimethyl) and measure ring-strain energy via DSC (heat of polymerization). ’s thermochemical datasets for dioxiranes provide benchmarks for comparing experimental ΔH values with computational (e.g., Gaussian) predictions .
Data Analysis and Theoretical Considerations
Q. What statistical approaches are recommended for analyzing variability in silyl-oxirane copolymer properties?
- Methodological Answer : Use ANOVA to isolate significant factors (e.g., monomer ratio, initiator concentration). ’s methodological design framework advocates for factorial experiments with replication to quantify error margins . For multivariate datasets, apply PCA (Principal Component Analysis) to identify correlations between synthesis parameters and material properties.
Q. How can theoretical models improve the interpretation of experimental data on silyl-oxirane interactions?
- Methodological Answer : Combine MD (Molecular Dynamics) simulations with experimental SAXS data to model silyl group packing in copolymer matrices. underscores the need for iterative refinement of models based on discrepancies between predicted and observed glass transition temperatures (Tg) .
Tables for Key Data
| Compound | Key Characterization Technique | Critical Parameter | Reference |
|---|---|---|---|
| 3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol | ²⁹Si NMR | Chemical shift δ = 8–12 ppm (trimethylsilyl) | |
| 2-methyloxirane copolymer | GPC (THF, 1 mL/min) | Mn = 5–15 kDa, Đ = 1.2–1.5 | |
| Oxirane derivatives | TGA-MS (N₂, 10°C/min) | Onset degradation at 180–220°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
